

Mass spectrometry of Methyl 3-(2-methylphenyl)-3-oxopropanoate

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Compound of Interest

Methyl 3-(2-methylphenyl)-3oxopropanoate

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An In-depth Technical Guide to the Mass Spectrometry of **Methyl 3-(2-methylphenyl)-3-oxopropanoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of **Methyl 3-(2-methylphenyl)-3-oxopropanoate**, a β-keto ester of interest in synthetic chemistry and drug discovery. This document outlines the predicted fragmentation patterns under electron ionization (EI), presents a general experimental protocol for its analysis, and summarizes its key molecular properties.

Molecular Properties

A foundational understanding of the molecular characteristics of **Methyl 3-(2-methylphenyl)-3-oxopropanoate** is essential for interpreting its mass spectrum.



Property	Value	
Molecular Formula	C11H12O3	
Molecular Weight	192.21 g/mol	
IUPAC Name	Methyl 3-(2-methylphenyl)-3-oxopropanoate	
CAS Number	5441-21-4	
Structure	(Image of the chemical structure of Methyl 3-(2-methylphenyl)-3-oxopropanoate)	

Predicted Electron Ionization (EI) Mass Spectrum

While a publicly available, experimentally verified mass spectrum for **Methyl 3-(2-methylphenyl)-3-oxopropanoate** is not readily available, a predictive spectrum can be constructed based on established fragmentation patterns of β -keto esters and substituted aromatic compounds. The mass spectra of β -keto esters are often characterized by cleavages alpha to the carbonyl groups and McLafferty rearrangements[1].

The primary fragmentation pathways for **Methyl 3-(2-methylphenyl)-3-oxopropanoate** are anticipated to be:

- Alpha-Cleavage: Fission of the bonds adjacent to the carbonyl groups is a dominant fragmentation mechanism[1]. This can result in the loss of a methoxycarbonyl radical (•COOCH₃) or a methylbenzoyl radical (•COC₆H₄CH₃).
- McLafferty Rearrangement: As a compound with a carbonyl group and available gammahydrogens, it may undergo a McLafferty rearrangement, although this is more common in longer-chain esters[1].
- Aromatic Ring Fragmentation: The 2-methylphenyl group will also influence the fragmentation, leading to characteristic aromatic ions.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanisms.



m/z	Predicted Relative Intensity	Proposed Fragment Ion	Fragmentation Pathway
192	Moderate	[C11H12O3]+•	Molecular Ion (M+•)
161	Moderate	[C10H9O2] ⁺	Loss of a methoxy radical (•OCH ₃)
133	Strong	[C ₉ H ₉ O] ⁺	Loss of a methoxycarbonyl radical (•COOCH ₃) via alpha-cleavage
119	Strong	[C ₈ H ₇ O] ⁺	Loss of the ketene group (CH ₂ CO) from the [M-OCH ₃] ⁺ ion
105	Moderate	[C7H5O] ⁺	Loss of a methyl group from the tolyl cation
91	Strong	[C7H7]+	Tropylium ion, characteristic of tolyl- containing compounds
77	Moderate	[C ₆ H ₅]+	Phenyl cation, from cleavage of the tolyl group
59	Moderate	[C2H3O2] ⁺	Methoxycarbonyl cation (+COOCH₃)

Experimental Protocol for GC-MS Analysis

A standard protocol for obtaining the mass spectrum of **Methyl 3-(2-methylphenyl)-3-oxopropanoate** would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

Sample Preparation



- Dissolve a small amount of Methyl 3-(2-methylphenyl)-3-oxopropanoate in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.
- Inject 1 μL of the prepared solution into the GC-MS system.

Instrumentation and Conditions

- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source.
- GC Conditions:
 - Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness) is suitable.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Inlet Temperature: 250 °C.
 - Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: m/z 40-400.
 - Scan Rate: 2 scans/second.

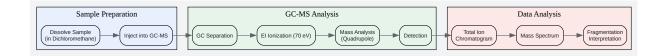
Data Acquisition and Analysis



- Acquire the data using the instrument's control software.
- Process the acquired data to obtain the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to Methyl 3-(2-methylphenyl)-3-oxopropanoate.
- Identify the molecular ion and the major fragment ions.
- Compare the experimental spectrum with the predicted fragmentation pattern and, if available, with a library spectrum for confirmation.

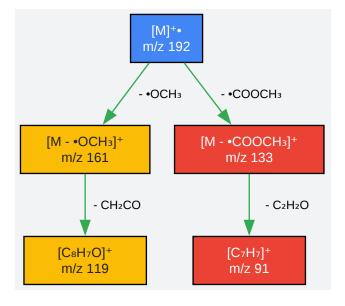
Visualization of Key Processes

To further elucidate the analytical process and the molecular behavior, the following diagrams are provided.



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General workflow for the GC-MS analysis of **Methyl 3-(2-methylphenyl)-3-oxopropanoate**.





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Proposed primary fragmentation pathways for **Methyl 3-(2-methylphenyl)-3-oxopropanoate**.

Conclusion

The mass spectrometric analysis of **Methyl 3-(2-methylphenyl)-3-oxopropanoate**, particularly utilizing GC-MS with electron ionization, is a robust method for its unequivocal identification and characterization. Although a reference spectrum is not widely published, a detailed understanding of the fragmentation patterns of β -keto esters and aromatic compounds allows for a reliable prediction of its mass spectrum. The experimental protocol and fragmentation guide provided herein serve as a valuable resource for researchers and scientists engaged in the analysis of this and structurally related molecules.

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References

- 1. researchgate.net [researchgate.net]
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